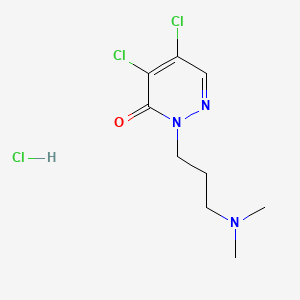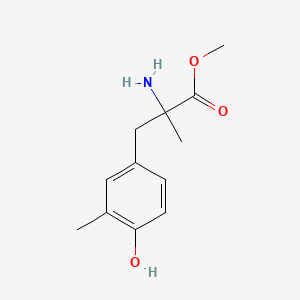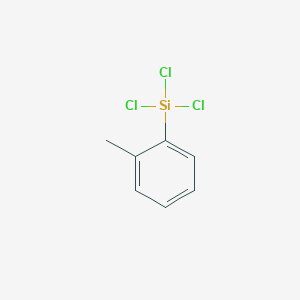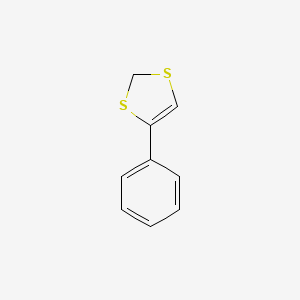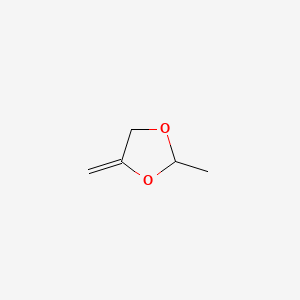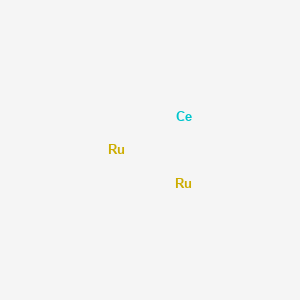
Cerium--ruthenium (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium–ruthenium (1/2) is a compound formed by the combination of cerium and ruthenium in a 1:2 ratio. Cerium is a lanthanide metal known for its catalytic properties and ability to store and release oxygen. Ruthenium, a transition metal, is renowned for its catalytic activity and stability. The combination of these two metals results in a compound with unique properties that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cerium–ruthenium (1/2) can be synthesized through various methods, including wet impregnation and single-atom preparation approaches. In the wet impregnation method, cerium oxide is used as a support material, and ruthenium is impregnated onto the cerium oxide surface. The reaction conditions typically involve calcination at temperatures between 500°C and 600°C to achieve optimal catalytic sites .
Industrial Production Methods
Industrial production of cerium–ruthenium (1/2) often involves the use of nanometer materials supported ruthenium catalysts. The preparation methods include defect engineering, coordination design, ion exchange, dipping method, and electrochemical deposition. These methods enhance the catalytic performance of the compound by optimizing the particle size and support material .
Chemical Reactions Analysis
Types of Reactions
Cerium–ruthenium (1/2) undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the cerium(IV)-driven oxidation of water catalyzed by mononuclear ruthenium complexes. This reaction involves the formation of molecular oxygen through radical coupling, acid-base reactions, and oxo-oxo radical coupling .
Common Reagents and Conditions
Common reagents used in reactions involving cerium–ruthenium (1/2) include cerium(IV) compounds and water. The reaction conditions often involve acidic aqueous solutions and temperatures above 60°C .
Major Products Formed
The major products formed from reactions involving cerium–ruthenium (1/2) include molecular oxygen and various oxidized species. These products are significant in applications such as artificial photosynthesis and catalytic oxidation processes .
Scientific Research Applications
Cerium–ruthenium (1/2) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of cerium–ruthenium (1/2) involves the interaction between cerium and ruthenium at the molecular level. In oxidation reactions, cerium(IV) acts as an oxidant, facilitating the transfer of electrons and protons. Ruthenium complexes catalyze the formation of molecular oxygen through various pathways, including radical coupling and acid-base reactions. The molecular targets and pathways involved in these reactions are crucial for the compound’s catalytic activity .
Comparison with Similar Compounds
Cerium–ruthenium (1/2) can be compared with other similar compounds, such as cerium–ruthenium–aluminum (CeRuAl) and cerium–ruthenium–indium (CeRuIn). These compounds exhibit unique bonding characteristics and catalytic properties. For example, CeRuAl has unusually short Ce–Ru distances, resulting in strong bonding and intermediate valence behavior . CeRuIn, on the other hand, shows promising catalytic activity in oxidation reactions .
Conclusion
Cerium–ruthenium (1/2) is a compound with significant potential in various scientific and industrial applications. Its unique properties, preparation methods, and catalytic activity make it a valuable material for research and development in chemistry, biology, medicine, and industry.
Properties
CAS No. |
12050-64-5 |
|---|---|
Molecular Formula |
CeRu2 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
cerium;ruthenium |
InChI |
InChI=1S/Ce.2Ru |
InChI Key |
MOEDSIBRVWSZCW-UHFFFAOYSA-N |
Canonical SMILES |
[Ru].[Ru].[Ce] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


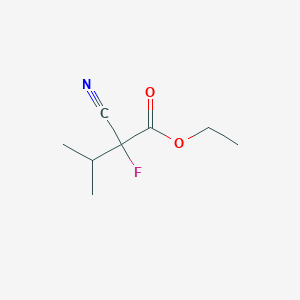
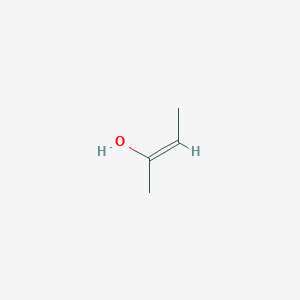

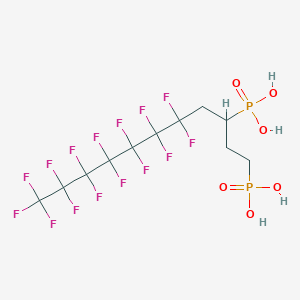
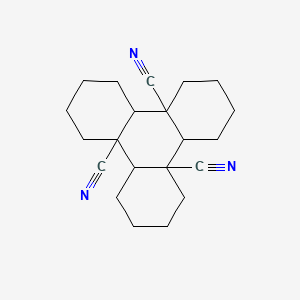
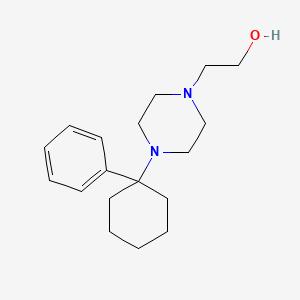

![(4-Chlorophenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone](/img/structure/B14714892.png)
